molecular formula C12H16BrN B15231466 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine

3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine

Cat. No.: B15231466
M. Wt: 254.17 g/mol
InChI Key: RTSDFQHBYZMVSW-UHFFFAOYSA-N
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Description

3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine is a synthetic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine typically involves the thermal isomerization of aziridines. One common method includes the thermal isomerization of aziridine in acetonitrile, which leads to the formation of the desired azetidine compound . The reaction conditions often involve heating the aziridine precursor in the presence of a suitable solvent, such as acetonitrile, to facilitate the isomerization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar thermal isomerization techniques. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, advancements in catalytic processes and optimization of reaction conditions can further enhance the efficiency and yield of the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Acidic Conditions: Ring-opening reactions can be facilitated by the presence of acids, such as hydrochloric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-azetidines, while ring-opening reactions can produce linear amine derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The strained ring structure of azetidines makes them highly reactive, allowing them to participate in various chemical transformations. The presence of the bromine atom further enhances the compound’s reactivity, enabling it to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-3-methyl-1

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-bromo-3-methyl-1-[(4-methylphenyl)methyl]azetidine

InChI

InChI=1S/C12H16BrN/c1-10-3-5-11(6-4-10)7-14-8-12(2,13)9-14/h3-6H,7-9H2,1-2H3

InChI Key

RTSDFQHBYZMVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(C2)(C)Br

Origin of Product

United States

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